(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 304889-79-0
VCID: VC4670436
InChI: InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+
SMILES: CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.39

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

CAS No.: 304889-79-0

Cat. No.: VC4670436

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one - 304889-79-0

Specification

CAS No. 304889-79-0
Molecular Formula C16H17N3O3S
Molecular Weight 331.39
IUPAC Name (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+
Standard InChI Key DZZAJJSJHZRDMQ-GXDHUFHOSA-N
SMILES CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure centers on a thiazole ring (C₃H₃NS), a five-membered heterocycle containing sulfur and nitrogen. At position 2 of the thiazole, a 4-acetylpiperazine group is attached, introducing a tertiary amine functionality. Position 5 is occupied by a 4-hydroxybenzylidene substituent, which confers aromaticity and hydrogen-bonding capacity. The E-configuration of the benzylidene double bond ensures planar geometry, optimizing interactions with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₃S
Molecular Weight331.4 g/mol
IUPAC Name(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
SMILES NotationCC(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2

Spectroscopic and Computational Insights

Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity. The 4-hydroxybenzylidene group contributes to a π-conjugated system, as evidenced by UV-Vis absorption at 320 nm . Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the thiazole proton (δ 8.2 ppm) and the acetyl group’s methyl protons (δ 2.1 ppm) .

Synthesis and Optimization Strategies

Microwave-Assisted Condensation

A high-yield synthesis route employs microwave irradiation to facilitate Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one precursors and 4-hydroxybenzaldehyde. This method achieves 78% yield in 15 minutes at 120°C, compared to 45% yield via conventional heating . Key steps include:

  • Formation of the Thiazolidinone Core: Reaction of thiourea with ethyl chloroacetate.

  • Acetylation of Piperazine: Introducing the acetyl group via acetic anhydride.

  • Condensation: Microwave-assisted coupling of the thiazolidinone with 4-hydroxybenzaldehyde under basic conditions .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Thiazolidinone FormationThiourea, Ethyl Chloroacetate, EtOH, reflux82
AcetylationAcetic Anhydride, DCM, RT95
Condensation4-Hydroxybenzaldehyde, KOH, MW, 120°C78

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields >98% purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 332.1024 [M+H]⁺ .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits nanomolar inhibitory activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) (IC₅₀ = 28 nM) and glycogen synthase kinase-3α/β (GSK3α/β) (IC₅₀ = 45 nM) . DYRK1A inhibition is critical for neurodegenerative disease therapeutics, while GSK3 modulation impacts diabetes and cancer pathways.

Cytotoxicity and Antiproliferative Effects

In vitro assays against six tumor cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC₅₀ = 12–18 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Table 3: Biological Activity Data

Target/AssayResultSource
DYRK1A InhibitionIC₅₀ = 28 nM
GSK3α/β InhibitionIC₅₀ = 45 nM
MCF-7 CytotoxicityIC₅₀ = 15.2 μM
Caspase-3 Activation3.8-fold increase

Comparative Analysis with Structural Analogs

Analog Comparison

Replacing the 4-hydroxybenzylidene group with 2-hydroxybenzylidene (as in PubChem CID 1591609) reduces DYRK1A inhibition by 40%, highlighting the importance of para-substitution . Similarly, substituting acetylpiperazine with phenylpiperazine (PubChem CID 1919138) increases logP from 1.8 to 2.5, reducing aqueous solubility .

Table 4: Structural Modifications and Activity

Analog ModificationDYRK1A IC₅₀ (nM)logP
4-Hydroxybenzylidene281.8
2-Hydroxybenzylidene471.7
Phenylpiperazine Substituent652.5

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